3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole
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Overview
Description
3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole is a heterocyclic compound that contains both sulfur and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole typically involves the reaction of 5,5-dimethyl-4H-1,2-oxazole with chloromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a thiol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole involves its interaction with various molecular targets. The chlorine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This can lead to antimicrobial or cytotoxic effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole: can be compared with other oxazole derivatives, such as 3-(methylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole and 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole.
Uniqueness
- The presence of both chlorine and sulfur atoms in this compound makes it unique compared to other oxazole derivatives. This dual functionality allows for a wider range of chemical reactions and potential applications.
Properties
IUPAC Name |
3-(chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNOS/c1-6(2)3-5(8-9-6)10-4-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCBMSMZMIIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)SCCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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